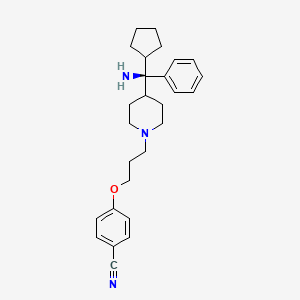

MIV-6R

Description

Properties

Molecular Formula |

C27H35N3O |

|---|---|

Molecular Weight |

417.6 g/mol |

IUPAC Name |

4-[3-[4-[(R)-amino-cyclopentyl-phenylmethyl]piperidin-1-yl]propoxy]benzonitrile |

InChI |

InChI=1S/C27H35N3O/c28-21-22-11-13-26(14-12-22)31-20-6-17-30-18-15-25(16-19-30)27(29,24-9-4-5-10-24)23-7-2-1-3-8-23/h1-3,7-8,11-14,24-25H,4-6,9-10,15-20,29H2/t27-/m1/s1 |

InChI Key |

AUWUGRCKTQSGJY-HHHXNRCGSA-N |

Isomeric SMILES |

C1CCC(C1)[C@@](C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |

Canonical SMILES |

C1CCC(C1)C(C2CCN(CC2)CCCOC3=CC=C(C=C3)C#N)(C4=CC=CC=C4)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MIV-6R; MIV 6R; MIV6R; VU0516310-1; VU0516310 1; VU05163101; |

Origin of Product |

United States |

Foundational & Exploratory

MIV-6R Is Not a Recognized Signaling Pathway in Autoimmune Disease

Following a comprehensive review of scientific literature and publicly available data, it has been determined that "MIV-6R" is not a recognized signaling pathway . Instead, this compound is a chemical compound, specifically a small-molecule inhibitor designed to disrupt the interaction between the proteins menin and mixed-lineage leukemia (MLL).[1][2][3][4][5][6][7][8][9][10][11]

Research on this compound has primarily focused on its potential as a therapeutic agent in certain types of cancer, particularly MLL-rearranged leukemias.[1][4][7][8] The compound works by binding to menin, which prevents it from interacting with MLL fusion proteins. This disruption inhibits the proliferation of leukemia cells and promotes their differentiation.[4][8][12]

While some research explores the broader role of various signaling pathways in autoimmune diseases, such as the JAK-STAT and NF-κB pathways, there is no current scientific literature that describes or implicates an "this compound signaling pathway" in the context of autoimmunity.[13][14][15] A patent application mentions the possibility of treating a subject with an autoimmune disease with compounds related to MLL, but this does not establish the existence of a specific this compound pathway.[16]

Quantitative data available for this compound relates to its biochemical and cellular activity as a menin-MLL inhibitor. For example, it has been shown to inhibit the menin-MLL interaction with an IC50 of 56 nM and binds to menin with a dissociation constant (Kd) of 85 nM.[4][7][12]

Due to the non-existence of an "this compound signaling pathway," it is not possible to provide the requested in-depth technical guide, including detailed experimental protocols, further data presentation, or pathway visualizations related to autoimmune disease. The core topic as specified in the prompt does not correspond to a known biological mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Pharmacologic Targeting of Chromatin Modulators As Therapeutics of Acute Myeloid Leukemia [frontiersin.org]

- 9. Small-molecule inhibitors of protein-protein interactions: progressing towards the reality - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Computer-Aided Drug Design in Epigenetics [frontiersin.org]

- 11. selective small-molecule inhibitors: Topics by Science.gov [science.gov]

- 12. Lysine methyltransferase inhibitors: where we are now - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00196E [pubs.rsc.org]

- 13. news-medical.net [news-medical.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Common innate pathways to autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WO2020150656A1 - Methods for assessing and treating cancer - Google Patents [patents.google.com]

The Role of Soluble IL-6 Receptor (sIL-6R) in Chronic Inflammation: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-6 (IL-6) is a pleiotropic cytokine with a central role in regulating immune responses, hematopoiesis, and inflammation.[1] Its biological activities are mediated through a receptor system consisting of a specific IL-6 receptor alpha-chain (IL-6R, also known as gp80 or CD126) and a signal-transducing subunit, glycoprotein 130 (gp130 or CD130).[2] Dysregulation of IL-6 signaling is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3][4][5]

The signaling mechanism of IL-6 is unique in that it operates via two distinct pathways: classic signaling and trans-signaling.[6][7]

-

Classic signaling occurs when IL-6 binds to the membrane-bound IL-6R (mIL-6R), which is expressed on a limited number of cells, primarily hepatocytes and some leukocytes.[3][8] This pathway is generally associated with the regenerative and anti-inflammatory activities of IL-6.[6][9]

-

Trans-signaling , in contrast, is mediated by a soluble form of the IL-6R (sIL-6R). The sIL-6R, when complexed with IL-6, can activate cells that only express gp130, which is nearly ubiquitous.[9][10] This dramatically broadens the spectrum of IL-6-responsive cells and is predominantly responsible for the pro-inflammatory activities associated with IL-6.[8][9] This guide provides a detailed examination of the role of sIL-6R in chronic inflammation, focusing on its molecular mechanisms, quantitative aspects, and the experimental methodologies used for its study.

(Note: The user's query referred to "MIV-6R." This is likely a typographical error, as the established nomenclature in scientific literature for the molecule in this context is the soluble Interleukin-6 Receptor, or sIL-6R. This document will proceed based on this correction.)

Generation and Regulation of Soluble IL-6R

The soluble IL-6R is a 50-55 kDa protein that can be generated through two primary biological mechanisms.[1] The regulation of its production is a critical control point for inflammatory responses.

-

Proteolytic Cleavage (Shedding): The most significant source of sIL-6R is the proteolytic cleavage of the extracellular portion of the mIL-6R from the surface of cells like neutrophils and T-cells.[1][11] This shedding is primarily mediated by metalloproteases of the "A Disintegrin and Metalloproteinase" (ADAM) family, with ADAM10 and ADAM17 being the key enzymes involved.[5][6] The activity of these proteases can be upregulated during inflammatory conditions, leading to increased levels of sIL-6R.

-

Alternative Splicing: In humans, sIL-6R can also be produced through the translation of a differentially spliced mRNA transcript of the IL6R gene.[5][6][10] This transcript lacks the exon that codes for the transmembrane and cytosolic domains, resulting in the direct secretion of a soluble receptor protein.

The Pro-Inflammatory Role of sIL-6R Trans-Signaling

The IL-6/sIL-6R complex is a potent driver of chronic inflammation.[11] Its key functions include:

-

Transition from Acute to Chronic Inflammation: The IL-6/sIL-6R complex plays a pivotal role in dictating the nature of the leukocyte infiltrate at sites of inflammation.[11][12] It promotes a switch from a transient, neutrophil-dominated infiltrate, characteristic of acute inflammation, to a sustained infiltrate of mononuclear cells like monocytes and lymphocytes, which is a hallmark of chronic inflammation.[11][12]

-

Induction of Pro-inflammatory Mediators: By activating gp130 on stromal cells, such as endothelial cells and fibroblasts, the IL-6/sIL-6R complex induces the secretion of chemokines, particularly Monocyte Chemoattractant Protein-1 (MCP-1/CCL2).[11][13][14] This sustained chemokine production perpetuates the recruitment of mononuclear cells to the inflamed tissue.

-

T-Cell Regulation: IL-6 trans-signaling influences the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).[9][10] The presence of sIL-6R enhances the differentiation of Th17 cells, further amplifying the inflammatory response.[9][15]

-

Inhibition of Apoptosis: The IL-6/sIL-6R complex can promote the survival of inflammatory cells like T-cells, contributing to the persistence of the inflammatory state.[11][15]

A natural inhibitor of this pathway exists in the form of soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent it from engaging with membrane-bound gp130, thus specifically blocking trans-signaling without affecting classic signaling.[2][3]

Signaling Pathways Activated by sIL-6R

Upon binding of the IL-6/sIL-6R complex to the gp130 homodimer, a conformational change occurs, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades that culminate in the expression of genes involved in inflammation, cell survival, and proliferation.

The two major pathways are:

-

JAK/STAT Pathway: Activated JAKs phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[9][16] Once recruited, STAT3 is phosphorylated by JAKs, leading to its homodimerization, translocation to the nucleus, and activation of target gene transcription. The IL-6-gp130-STAT3 axis is considered fundamental to the orchestration of inflammatory responses.[9]

-

Ras/MAPK Pathway: A separate tyrosine motif on gp130 (Tyr759) recruits the phosphatase SHP2.[9][10] This leads to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which also contributes to the expression of inflammatory genes and regulation of cell proliferation.[9][16]

Quantitative Data: sIL-6R Levels in Health and Disease

The concentration of sIL-6R in circulation is a key determinant of the extent of IL-6 trans-signaling. Levels are relatively stable in healthy individuals but can be elevated in various chronic inflammatory conditions.

| Condition | sIL-6R Concentration (ng/mL) | Reference(s) |

| Healthy Individuals | 25 - 80 | [1][7][8] |

| Rheumatoid Arthritis (RA) | Elevated compared to controls | [1][17] |

| Juvenile Chronic Arthritis | Significantly increased | [1] |

| Inflammatory Bowel Disease (IBD) | Slightly increased | [18] |

| Systemic Sclerosis | Correlates with severity of pulmonary fibrosis | [1] |

| Multiple Myeloma | 130 - 190 | [1] |

| HIV Infection | ~170 | [1] |

| General Inflammation | 2- to 5-fold increase over baseline | [8] |

Experimental Protocols for the Study of sIL-6R

A variety of methods are employed to quantify sIL-6R and elucidate its function in chronic inflammation.

Quantification of sIL-6R by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is the most common method for measuring sIL-6R concentrations in biological samples like serum, plasma, or cell culture supernatants.

Principle: A sandwich ELISA format uses two antibodies that recognize different epitopes on the sIL-6R protein. One antibody is used for capture and the other for detection.

Detailed Methodology:

-

Coating: A 96-well microplate is coated with a capture antibody specific for human sIL-6R (e.g., a monoclonal anti-sIL-6R antibody) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plate is incubated overnight at 4°C.

-

Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20). A blocking buffer (e.g., 1% BSA in PBS) is added to each well to block non-specific binding sites. The plate is incubated for 1-2 hours at room temperature (RT).

-

Sample Incubation: After washing, serially diluted standards (recombinant human sIL-6R of known concentration) and unknown samples are added to the wells. The plate is incubated for 2 hours at RT.

-

Detection Antibody: The plate is washed again. A biotinylated detection antibody specific for sIL-6R is added to each well and incubated for 1-2 hours at RT.

-

Enzyme Conjugate: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added. The plate is incubated for 20-30 minutes at RT, protected from light.

-

Substrate Addition: After a final wash, a substrate solution (e.g., TMB, Tetramethylbenzidine) is added to each well. A colorimetric reaction occurs, proportional to the amount of sIL-6R bound.

-

Reaction Termination and Reading: The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄). The optical density (absorbance) is measured at 450 nm using a microplate reader.

-

Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of sIL-6R in the unknown samples is interpolated from this curve.

Functional Analysis using a Cell-Based Proliferation Assay

This type of assay measures the biological activity of the IL-6/sIL-6R complex. Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, can be engineered to stably express human gp130. These Ba/F3-gp130 cells will proliferate in response to the IL-6/sIL-6R complex but not to IL-6 alone.

Detailed Methodology:

-

Cell Culture: Ba/F3-gp130 cells are maintained in standard culture medium supplemented with murine IL-3.

-

Cell Preparation: Prior to the assay, cells are washed multiple times with IL-3-free medium to remove any residual growth factor. Cells are then resuspended in assay medium (low-serum, IL-3-free) and seeded into a 96-well plate at a defined density (e.g., 5 x 10³ cells/well).

-

Stimulation: Cells are treated with a constant, sub-maximal concentration of IL-6 (e.g., 100 ng/mL) combined with serial dilutions of a sample containing sIL-6R (e.g., patient serum or recombinant protein). Controls include cells with medium alone, IL-6 alone, and sIL-6R alone.

-

Incubation: The plate is incubated for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

Proliferation Measurement: Cell proliferation is quantified using a colorimetric or fluorometric assay, such as:

-

MTT/XTT Assay: Measures mitochondrial dehydrogenase activity in viable cells.

-

CellTiter-Blue®/Resazurin Assay: Measures the metabolic capacity of viable cells.[7]

-

BrdU Incorporation: Measures DNA synthesis in proliferating cells.

-

-

Data Analysis: The absorbance or fluorescence values are read using a plate reader. The results are plotted as cell proliferation versus the concentration of sIL-6R to determine the dose-dependent activity.

In Vivo Analysis in Animal Models of Chronic Inflammation

Animal models are indispensable for studying the role of sIL-6R trans-signaling in the context of a whole organism and for testing potential therapeutics.

Example Workflow: Testing a Trans-Signaling Inhibitor (sgp130Fc) in a Mouse Model of Arthritis

-

Disease Induction: Arthritis is induced in a cohort of mice (e.g., DBA/1 strain for collagen-induced arthritis). This involves immunization with an emulsion of type II collagen and complete Freund's adjuvant. A booster immunization is given ~21 days later.

-

Monitoring: Mice are monitored daily for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.

-

Treatment Groups: Once clinical signs of arthritis appear, mice are randomized into treatment groups:

-

Group 1: Vehicle control (e.g., PBS)

-

Group 2: Therapeutic inhibitor (e.g., recombinant sgp130Fc protein)

-

Group 3: (Optional) Positive control (e.g., an established anti-inflammatory drug)

-

-

Drug Administration: The inhibitor or vehicle is administered systemically (e.g., via intraperitoneal injection) according to a predetermined schedule.

-

Outcome Assessment: At the end of the study period, several endpoints are assessed:

-

Clinical Score: Continued daily monitoring of arthritis severity.

-

Histopathology: Ankle and knee joints are harvested, fixed, sectioned, and stained (e.g., with H&E and Safranin O) to assess inflammation, cartilage damage, and bone erosion.

-

Biomarker Analysis: Serum is collected to measure levels of sIL-6R, IL-6, and downstream inflammatory markers (e.g., CCL2) by ELISA.

-

Gene Expression: RNA can be isolated from synovial tissue to analyze the expression of inflammatory genes by qRT-PCR.

-

-

Statistical Analysis: Data from the different treatment groups are compared to determine the efficacy of the sIL-6R trans-signaling inhibitor in ameliorating the disease.

Conclusion and Therapeutic Implications

The soluble IL-6 receptor is a critical agonist and a key mediator of the pro-inflammatory functions of Interleukin-6. Through the mechanism of trans-signaling, sIL-6R extends the activity of IL-6 to a wide array of cell types, driving the transition to and maintenance of chronic inflammatory states. The elevated levels of sIL-6R in numerous inflammatory diseases underscore its pathological significance. A thorough understanding of its signaling pathways and the development of robust experimental models have paved the way for novel therapeutic strategies. Specifically, inhibitors that selectively block the IL-6/sIL-6R trans-signaling pathway, such as sgp130Fc (Olamkicept), represent a promising and targeted approach for the treatment of chronic inflammatory diseases, potentially offering a more refined safety profile than broad IL-6 or IL-6R blockade.[3][19] Continued research in this area is vital for the development of next-generation therapies for these debilitating conditions.

References

- 1. sbhsciences.com [sbhsciences.com]

- 2. The role of IL-6 trans-siganling in inflammation and cancer [bmfz.hhu.de]

- 3. Interleukin-6 trans-signalling in chronic inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interleukin‐6 Trans‐Signalling in Chronic Inflammation and Cancer | Semantic Scholar [semanticscholar.org]

- 5. The soluble Interleukin 6 receptor: generation and role in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bosterbio.com [bosterbio.com]

- 7. The balance of interleukin (IL)-6, IL-6·soluble IL-6 receptor (sIL-6R), and IL-6·sIL-6R·sgp130 complexes allows simultaneous classic and trans-signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 [ijbs.com]

- 9. IL-6 Trans-Signaling via the Soluble IL-6 Receptor: Importance for the Pro-Inflammatory Activities of IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Interleukin-6 Signaling Pathway and Its Role in Kidney Disease: An Update [frontiersin.org]

- 11. Interleukin-6 and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interleukin-6 and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soluble IL-6 receptor governs IL-6 activity in experimental arthritis: blockade of arthritis severity by soluble glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. IL-6 signaling in autoimmunity, chronic inflammation and inflammation-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Serum levels of interleukin-6 type cytokines and soluble interleukin-6 receptor in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The IL-6/sIL-6R complex as a novel target for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Interleukin-6 Receptor (IL-6R) Gene Expression in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the Interleukin-6 Receptor (IL-6R), its role in cancer progression, associated signaling pathways, quantitative expression data, and detailed experimental protocols.

Introduction: The IL-6/IL-6R Axis in Oncology

Interleukin-6 (IL-6) is a pleiotropic cytokine with a pivotal role in regulating immune responses, inflammation, and hematopoiesis. Its biological activities are mediated through a receptor complex consisting of a ligand-binding subunit, the Interleukin-6 Receptor (IL-6R or CD126), and a signal-transducing subunit, glycoprotein 130 (gp130 or CD130). Dysregulated IL-6 signaling is a hallmark of numerous chronic inflammatory diseases and a significant contributor to the pathogenesis of various cancers.[1][2][3][4]

The IL-6R exists in two primary forms: a membrane-bound receptor (mIL-6R) and a soluble receptor (sIL-6R). The interaction of IL-6 with mIL-6R initiates the "classic" signaling pathway, which is predominantly involved in regenerative and anti-inflammatory processes. Conversely, the complex of IL-6 and sIL-6R can activate cells that do not express mIL-6R, a process termed "trans-signaling."[1][2][5] This trans-signaling pathway is strongly associated with the pro-inflammatory and pro-tumorigenic activities of IL-6.[5][6]

Elevated expression of IL-6 and IL-6R has been documented in a wide array of malignancies, including breast, lung, colorectal, ovarian, prostate, and hematological cancers.[1][7] This increased expression often correlates with advanced tumor stage, metastasis, and poor prognosis, underscoring the clinical significance of the IL-6/IL-6R signaling axis in oncology.[4][8][9]

The Role of IL-6R in Cancer Progression

The IL-6R signaling pathway is intricately involved in multiple facets of cancer progression, including tumor cell proliferation, survival, angiogenesis, metastasis, and the modulation of the tumor microenvironment.

Tumor Growth and Survival: The activation of IL-6R signaling, primarily through the JAK/STAT3 pathway, promotes the transcription of genes involved in cell cycle progression (e.g., Cyclin D1, c-Myc) and inhibition of apoptosis (e.g., Bcl-xL, Mcl-1).[2][10] In some cancers, an autocrine loop is established where tumor cells both secrete IL-6 and express IL-6R, leading to sustained pro-survival signaling.[3][10]

Angiogenesis and Metastasis: IL-6R signaling contributes to the formation of new blood vessels (angiogenesis) by inducing the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[8][11] Furthermore, this pathway promotes epithelial-mesenchymal transition (EMT), a key process in which cancer cells acquire migratory and invasive properties, facilitating metastasis.[5][6] IL-6R signaling also plays a role in the establishment of a pre-metastatic niche, preparing distant organs for tumor cell colonization.[10]

Tumor Microenvironment and Immune Evasion: Within the tumor microenvironment (TME), IL-6R signaling influences the function of various immune cells. It can promote the differentiation of pro-tumorigenic Th17 cells and regulatory T cells (Tregs) while inhibiting the maturation of dendritic cells, thereby suppressing anti-tumor immunity.[2][12] IL-6 produced by cancer-associated fibroblasts (CAFs) and tumor-associated macrophages (TAMs) in the TME can further enhance tumor growth and invasion through paracrine signaling.[3][11]

Drug Resistance: Upregulation of the IL-6/IL-6R axis has been implicated in resistance to various cancer therapies, including chemotherapy and targeted agents.[4][7] For instance, in breast cancer, IL-6R signaling can confer resistance to endocrine therapy.[11]

IL-6R Signaling Pathways in Cancer

The binding of IL-6 to either mIL-6R or sIL-6R triggers the dimerization of gp130, leading to the activation of associated Janus kinases (JAKs). This initiates several downstream signaling cascades critical for cancer progression.

The JAK/STAT Pathway

The canonical signaling pathway activated by IL-6R is the JAK/STAT pathway. Upon gp130 dimerization, JAKs (primarily JAK1, JAK2, and TYK2) are activated and phosphorylate tyrosine residues on the cytoplasmic tail of gp130. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3. Recruited STAT3 is then phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[1][2][13]

Caption: The IL-6R-mediated JAK/STAT signaling pathway.

The PI3K/AKT Pathway

The IL-6R/gp130 complex can also activate the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is a crucial signaling cascade for cell survival and proliferation. Activated JAKs can phosphorylate adaptor proteins that recruit and activate PI3K, leading to the phosphorylation and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell growth.

Caption: The IL-6R-mediated PI3K/AKT signaling pathway.

The Ras/Raf/MEK/ERK (MAPK) Pathway

Activation of the IL-6R can also lead to the stimulation of the Ras/Raf/MEK/ERK Mitogen-Activated Protein Kinase (MAPK) pathway. This occurs through the recruitment of the tyrosine phosphatase SHP2 to the gp130 receptor, which then activates the Grb2-SOS complex, leading to the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The MAPK pathway is heavily involved in cell proliferation, differentiation, and survival.

Caption: The IL-6R-mediated MAPK signaling pathway.

Quantitative Data on IL-6R Expression in Cancer

The following tables summarize quantitative data on IL-6R expression in various cancers. It is important to note that expression levels can vary significantly based on the detection method, patient cohort, and tumor subtype.

Table 1: IL-6R Expression in Solid Tumors

| Cancer Type | Expression Status | Method | Key Findings | Reference(s) |

| Breast Cancer | Overexpressed | IHC, qPCR | High IL-6Rα expression is associated with apoptosis resistance. Expression is elevated in HER2-positive and triple-negative breast cancer. | [3][4][11] |

| Lung Adenocarcinoma | Downregulated in tumor | IHC, TCGA data | Lower IL-6R expression in tumor tissue compared to adjacent normal tissue. Low expression is an independent predictor of poor prognosis. | [14] |

| Colorectal Cancer | Upregulated | IHC, Serum ELISA | Increased serum levels of sIL-6R correlate with tumor size. Overexpression in tumor tissue is associated with advanced stage and metastasis. | [2][6] |

| Ovarian Cancer | Overexpressed | qPCR | Higher IL-6R expression in chemoresistant cell lines compared to chemosensitive lines. | [15] |

| Hepatocellular Carcinoma | Upregulated | IHC | High expression of IL-6 and IL-6R in the tumor microenvironment promotes postoperative recurrence. | [16] |

| Prostate Cancer | Upregulated | IHC, Serum ELISA | Increased serum and tissue levels of IL-6 and IL-6R are associated with disease aggressiveness and poor prognosis. | [1][10] |

| Gastric Carcinoma | Upregulated | IHC | Higher IL-6R expression in tumor cells compared to adjacent normal cells. | [17] |

| Soft Tissue Sarcomas | Variable | IHC | High IL-6R expression is more frequent in high-grade tumors. | [18] |

Table 2: Serum Levels of Soluble IL-6R (sIL-6R) in Cancer Patients

| Cancer Type | sIL-6R Levels | Association with Prognosis | Reference(s) |

| Multiple Myeloma | Elevated | Correlates with disease severity and progression. | [7] |

| Colorectal Cancer | Elevated | Correlates with tumor size. | [6] |

| Prostate Cancer | Elevated | Associated with disease aggressiveness and poor prognosis. | [10] |

| Bone Metastasis | Elevated | Associated with poor clinical outcome. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study IL-6R gene and protein expression in the context of cancer.

Immunohistochemistry (IHC) for IL-6R Detection in Tumor Tissues

This protocol is for the detection of IL-6R in paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections (4-5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for quenching endogenous peroxidase activity

-

Blocking buffer (e.g., 1.5% normal goat serum in PBS)

-

Primary antibody: Anti-IL-6R antibody (e.g., rabbit polyclonal or mouse monoclonal)

-

Biotinylated secondary antibody

-

Streptavidin-horseradish peroxidase (HRP) complex

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 5 minutes each, followed by distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in 10 mM citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[19]

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (3 x 5 minutes).

-

-

Blocking:

-

Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20]

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary anti-IL-6R antibody (diluted according to manufacturer's instructions, e.g., 1:50) overnight at 4°C in a humidified chamber.[19]

-

-

Secondary Antibody Incubation:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Signal Amplification:

-

Rinse with PBS (3 x 5 minutes).

-

Incubate with Streptavidin-HRP complex for 30 minutes at room temperature.

-

-

Visualization:

-

Rinse with PBS (3 x 5 minutes).

-

Apply DAB substrate solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.

-

-

Counterstaining and Mounting:

-

Rinse with distilled water.

-

Counterstain with hematoxylin for 1-2 minutes.

-

Dehydrate through a graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Interpretation: Positive staining for IL-6R will appear as a brown precipitate. The intensity and localization (membranous, cytoplasmic) of the staining should be evaluated by a pathologist.[21]

Caption: Immunohistochemistry workflow for IL-6R detection.

Quantitative Real-Time PCR (qPCR) for IL-6R mRNA Expression

This protocol outlines the steps for quantifying IL-6R mRNA levels in cell lines or tissue samples.

Materials:

-

Total RNA extracted from cells or tissues

-

Reverse transcription kit for cDNA synthesis

-

qPCR primer pair for human IL-6R (and a reference gene, e.g., GAPDH, β-actin)[22][23]

-

SYBR Green or TaqMan-based qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction and Quality Control:

-

Extract total RNA from samples using a suitable method (e.g., TRIzol reagent, commercial kits).

-

Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and/or gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[24]

-

-

qPCR Reaction Setup:

-

Prepare a qPCR reaction mix containing:

-

qPCR master mix (2x)

-

Forward and reverse primers for IL-6R (final concentration 200-500 nM)

-

cDNA template (20-100 ng)

-

Nuclease-free water to the final volume.

-

-

Set up parallel reactions for the reference gene.

-

Include no-template controls for each primer set.

-

-

qPCR Cycling:

-

Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).[25]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for IL-6R and the reference gene.

-

Calculate the relative expression of IL-6R using the 2-ΔΔCt method.[24]

-

Western Blotting for IL-6R Protein Detection

This protocol describes the detection of IL-6R protein in cell lysates.

Materials:

-

Cell lysates

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-IL-6R antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IL-6R antibody (diluted in blocking buffer) overnight at 4°C.[26]

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

-

Detection:

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Cell Proliferation Assay (MTT or CCK-8)

This protocol is used to assess the effect of IL-6R modulation (e.g., knockdown or inhibition) on cancer cell proliferation.

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Cell culture medium

-

Treatment (e.g., IL-6R inhibitor, shRNA for IL-6R knockdown)

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well and allow them to adhere overnight.[27]

-

-

Treatment:

-

Treat the cells with the desired concentrations of the IL-6R inhibitor or after performing IL-6R knockdown.

-

Include appropriate controls (e.g., vehicle control, non-targeting shRNA).

-

-

Incubation:

-

Incubate the plate for 24, 48, or 72 hours.[28]

-

-

Addition of Reagent:

-

Measurement:

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability or proliferation relative to the control group.

-

Therapeutic Targeting of IL-6R in Cancer

Given the integral role of IL-6R in promoting cancer, it has emerged as a promising therapeutic target. Several strategies are being explored to inhibit IL-6R signaling:

-

Monoclonal Antibodies against IL-6R:

-

Monoclonal Antibodies against IL-6:

-

Siltuximab: This is a chimeric monoclonal antibody that directly neutralizes IL-6.[29]

-

-

Small Molecule Inhibitors:

Clinical trials are ongoing to evaluate the efficacy and safety of these IL-6R-targeting agents, both as monotherapies and in combination with other cancer treatments like chemotherapy, targeted therapy, and immunotherapy.[7][12]

Conclusion

The Interleukin-6 Receptor plays a multifaceted and critical role in the progression of numerous cancers. Its signaling pathways drive tumor cell proliferation, survival, angiogenesis, and metastasis, while also shaping an immunosuppressive tumor microenvironment. The overexpression of IL-6R and its soluble form often correlates with a poor prognosis, highlighting its potential as both a biomarker and a therapeutic target. The development of monoclonal antibodies and small molecule inhibitors targeting the IL-6/IL-6R axis offers promising new avenues for cancer therapy. A deeper understanding of the quantitative expression of IL-6R and the application of robust experimental protocols are essential for advancing research and translating these findings into effective clinical strategies for patients with cancer.

References

- 1. portlandpress.com [portlandpress.com]

- 2. IL-6 Activities in the Tumour Microenvironment. Part 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential therapeutic implications of IL-6/IL-6R/gp130-targeting agents in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. A Potential Role of IL-6/IL-6R in the Development and Management of Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The Role of IL-6 in Cancer Cell Invasiveness and Metastasis—Overview and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interleukin-6 in Bone Metastasis and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interleukin 6/Interleukin 6 Receptor Interaction and its Role as a Therapeutic Target for Treatment of Cachexia and Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 11. Frontiers | IL-6: The Link Between Inflammation, Immunity and Breast Cancer [frontiersin.org]

- 12. New perspectives in cancer immunotherapy: targeting IL-6 cytokine family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Low expression of IL6R predicts poor prognosis for lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Association between the expression levels of IL-6 and IL-6R in the hepatocellular carcinoma microenvironment and postoperative recurrence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. IL6R | Cancer Genetics Web [cancerindex.org]

- 18. Expression of Interleukin-6 and the Interleukin-6 Receptor Predicts the Clinical Outcomes of Patients with Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-IL-6R Antibody (A8941) | Antibodies.com [antibodies.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. origene.com [origene.com]

- 23. sinobiological.com [sinobiological.com]

- 24. Direct regulation of interleukin-6 expression by Notch signaling in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 25. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 27. strategian.com [strategian.com]

- 28. ART1 knockdown decreases the IL-6-induced proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

Structural Insights into the Oncostatin M and gp130 Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, plays a crucial role in a myriad of biological processes, including inflammation, hematopoiesis, and liver development.[1] Its diverse functions are mediated through cell surface receptor complexes containing the common signal-transducing subunit, glycoprotein 130 (gp130).[1][2] OSM signaling is initiated through two distinct receptor complexes: the type I receptor, a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), and the type II receptor, a heterodimer of gp130 and the Oncostatin M Receptor (OSMR).[3][4] This guide focuses on the structural biology of the type II OSM receptor complex, detailing the intricate molecular interactions between OSM, OSMR (referred to herein as MIV-6R based on the user's query), and gp130 that underpin its signaling functions.

Quantitative Analysis of Molecular Interactions

The assembly of the OSM/OSMR/gp130 signaling complex is a sequential process initiated by the low-affinity binding of OSM to gp130.[1] This initial interaction is a prerequisite for the subsequent high-affinity recruitment of OSMR to form a functional ternary signaling complex.[5] The binding affinities and kinetics of these interactions have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR).

| Interacting Molecules | Technique | Dissociation Constant (Kd) | Association Rate (kon) | Dissociation Rate (koff) | Reference |

| Oncostatin M (OSM) and soluble gp130 (sgp130) | In vitro binding assay | 10⁻⁸ M | Not Reported | Not Reported | [6] |

| OSM-M1 (mutant) and OSMR-gp130 complex | ELISA | 6-fold higher affinity for OSMR-gp130 than LIFR-gp130 | Not Reported | Not Reported | [7] |

| OSM-M2 (mutant) and OSMR-gp130 complex | ELISA | 3- to 4-fold reduced difference in affinity compared to wild-type | Not Reported | Not Reported | [7] |

| Radio-iodinated OSM and various cell lines | Scatchard analysis | High affinity: 1-10 pM; Low affinity: 0.4-1 nM | Not Reported | Not Reported | [2] |

Structural Basis of Complex Assembly and Signaling

Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented high-resolution insights into the architecture of the fully assembled extracellular domains of both type I and type II OSM receptor complexes. These structures reveal that the juxtamembrane domains of the receptor complexes are brought into close proximity, a conformation essential for the initiation of intracellular signaling.

The crystal structure of human OSM reveals a classic four-helix bundle topology.[8] Mutagenesis studies have mapped the receptor-binding epitopes on the OSM surface. Site 2 on OSM is responsible for the initial interaction with gp130, while site 3 mediates the subsequent binding to either LIFR or OSMR.[8]

Upon formation of the ternary OSM/OSMR/gp130 complex, the intracellular domains of gp130 and OSMR, which are constitutively associated with Janus kinases (JAKs), are brought into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs, which in turn phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5, as well as other signaling adaptors like those involved in the Ras-MAPK and PI3K-Akt pathways.[1]

Signaling Pathways

The activation of the OSM/OSMR/gp130 receptor complex triggers multiple downstream signaling cascades that regulate a wide array of cellular responses.

Caption: Oncostatin M Signaling Pathway.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) of the OSM/OSMR/gp130 Complex

This protocol outlines the general workflow for determining the structure of the full extracellular assembly of the OSM/OSMR/gp130 complex.[9]

Caption: Cryo-EM Experimental Workflow.

-

Protein Expression and Purification: The extracellular domains (ECDs) of human or mouse OSMR and gp130, along with OSM, are expressed in a suitable system (e.g., HEK293 cells) and purified to homogeneity.[9]

-

Complex Formation: The purified proteins are mixed in a specific molar ratio to allow for the formation of the ternary complex.

-

Grid Preparation and Vitrification: The complex solution is applied to EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Cryo-EM Data Collection: Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

-

Image Processing: The collected micrographs are processed to select individual particle images, which are then subjected to 2D and 3D classification and refinement to generate a high-resolution 3D density map.[10][11]

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined.[10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[2][12]

-

Sensor Chip Preparation: A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: One of the binding partners (e.g., gp130-ECD) is covalently immobilized onto the sensor chip surface.

-

Analyte Injection: A series of concentrations of the analyte (e.g., OSM) are injected over the sensor surface, and the binding response is monitored over time.

-

Dissociation: After the association phase, a buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

-

Regeneration: The sensor surface is regenerated to remove the bound analyte for the next binding cycle.

-

Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[3]

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for one of the components (e.g., OSM).

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Sample/Standard Incubation: Samples or standards containing the protein of interest are added to the wells and incubated.

-

Detection Antibody Incubation: A biotinylated detection antibody specific for a different epitope on the target protein is added.

-

Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.

-

Substrate Addition and Signal Detection: A chromogenic substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of the target protein in the sample.

Conclusion

The structural and biophysical characterization of the OSM/OSMR/gp130 signaling complex has provided a detailed molecular blueprint for understanding its assembly and mechanism of action. This knowledge is instrumental for the rational design of novel therapeutics targeting this pathway for the treatment of various inflammatory diseases and cancers where OSM signaling is dysregulated. The experimental protocols outlined in this guide provide a foundation for further research into the intricate details of this important cytokine signaling system.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Oncostatin M ELISA Kit (EHOSM) - Invitrogen [thermofisher.com]

- 4. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of the Rat Oncostatin M Receptor Complex Which Resembles the Human, but Differs from the Murine Cytokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ELISA Kit for Oncostatin M (OSM) | SEA110Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]

- 7. A Unique Loop Structure in Oncostatin M Determines Binding Affinity toward Oncostatin M Receptor and Leukemia Inhibitory Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The interactions of the cytokine-binding homology region and immunoglobulin-like domains of gp130 with oncostatin M: implications for receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structures of complete extracellular assemblies of type I and type II Oncostatin M receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

Unveiling the Transcriptomic Complexity: A Technical Guide to the Discovery and Characterization of Novel Gene-X Isoforms

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

The functional diversity of the human proteome is significantly expanded by alternative splicing, a fundamental process that generates multiple distinct mRNA transcripts, or isoforms, from a single gene. These isoforms can encode proteins with diverse, and sometimes opposing, functions, thereby playing critical roles in both normal physiological processes and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the methodologies employed in the discovery and characterization of novel isoforms of a hypothetical gene of interest, herein referred to as "Gene-X". The protocols and data presented are based on established and cutting-edge techniques in molecular biology and bioinformatics, offering a robust framework for researchers embarking on similar investigations.

While the initial aim of this document was to focus on the "MIV-6R" gene, a comprehensive search of publicly available scientific literature and databases yielded no specific information pertaining to a gene or protein with this designation. Therefore, "Gene-X" will be used as a placeholder to illustrate the principles and workflows applicable to the study of novel isoforms for any gene of interest.

I. Quantitative Data Summary

The following tables summarize hypothetical quantitative data that would be generated during the discovery and validation of novel Gene-X isoforms.

Table 1: Expression Profile of Novel Gene-X Isoforms Across Different Tissues

| Isoform ID | Brain (TPM) | Liver (TPM) | Lung (TPM) | Heart (TPM) | Kidney (TPM) |

| Gene-X.1 (Canonical) | 120.5 | 85.2 | 45.8 | 60.1 | 75.3 |

| Gene-X.2 (Novel) | 15.2 | 5.1 | 2.3 | 8.9 | 4.7 |

| Gene-X.3 (Novel) | 5.8 | 25.6 | 1.2 | 3.4 | 18.9 |

| Gene-X.4 (Novel) | 0.5 | 1.2 | 30.1 | 2.5 | 0.8 |

TPM: Transcripts Per Million

Table 2: Functional Characterization of Novel Gene-X Isoforms

| Isoform ID | Subcellular Localization | Receptor Binding Affinity (Kd, nM) | Downstream Signaling Activation (Fold Change) |

| Gene-X.1 (Canonical) | Cell Membrane | 10.5 | 1.0 (Baseline) |

| Gene-X.2 (Novel) | Cytoplasm | - | N/A |

| Gene-X.3 (Novel) | Cell Membrane | 5.2 | 2.5 |

| Gene-X.4 (Novel) | Secreted | 150.8 | 0.2 |

II. Experimental Protocols

A. Long-Read Sequencing for Novel Isoform Discovery

A pivotal technology for identifying novel isoforms is long-read sequencing, which can sequence full-length transcripts, thereby overcoming the limitations of short-read sequencing in resolving complex splicing patterns.

Protocol: PacBio Iso-Seq

-

RNA Extraction: Total RNA is extracted from the target tissue or cell line using a TRIzol-based method, followed by DNase I treatment to remove any contaminating genomic DNA. RNA integrity is assessed using an Agilent Bioanalyzer.

-

cDNA Synthesis: Full-length cDNA is synthesized from high-quality total RNA using a SMARTer PCR cDNA Synthesis Kit, which enriches for full-length transcripts.

-

PCR Amplification: The full-length cDNA is amplified by PCR using primers specific to the SMARTer adapters. The number of PCR cycles is optimized to avoid over-amplification.

-

Library Preparation: The amplified cDNA is used to generate a SMRTbell library for sequencing on the PacBio Sequel II system. This involves DNA damage repair, end-repair, and ligation of SMRTbell adapters.

-

Sequencing: The SMRTbell library is sequenced on the PacBio Sequel II platform to generate long reads, also known as Circular Consensus Sequencing (CCS) reads or HiFi reads.

-

Bioinformatic Analysis: The raw sequencing data is processed using the Iso-Seq 3 pipeline. This includes demultiplexing, circular consensus sequence generation, and mapping of full-length, non-chimeric reads to the reference genome. Novel isoforms are identified by comparing the mapped transcripts to existing gene annotations.

B. Validation of Novel Isoforms

The existence of novel isoforms identified through long-read sequencing must be experimentally validated.

Protocol: Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Sanger Sequencing

-

Primer Design: Design primers that specifically amplify the novel isoform(s). One primer should be located in a novel exon or span a novel splice junction to ensure specificity.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the relevant samples and synthesize cDNA as described above.

-

RT-PCR: Perform PCR using the isoform-specific primers and the synthesized cDNA as a template. Include appropriate positive and negative controls.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the presence of a band of the expected size.

-

Sanger Sequencing: Purify the PCR product and perform Sanger sequencing to confirm the exact sequence of the novel isoform and its splice junctions.

C. Functional Characterization of Novel Isoforms

Understanding the functional consequences of novel isoforms is crucial.

Protocol: Overexpression and Cellular Localization

-

Cloning: Clone the full-length coding sequence of the novel isoform into an expression vector containing a suitable tag (e.g., GFP or FLAG).

-

Transfection: Transfect the expression vector into a suitable cell line.

-

Western Blotting: Confirm the expression of the tagged protein by Western blotting using an antibody against the tag.

-

Immunofluorescence Microscopy: Determine the subcellular localization of the novel isoform by immunofluorescence microscopy using the tag-specific antibody.

III. Visualization of Workflows and Pathways

A. Experimental Workflow for Novel Isoform Discovery

The following diagram illustrates the key steps involved in the discovery and validation of novel Gene-X isoforms.

Caption: Workflow for discovery and validation of novel Gene-X isoforms.

B. Hypothetical Signaling Pathway of Gene-X Isoforms

This diagram depicts a hypothetical signaling pathway illustrating how different Gene-X isoforms could elicit distinct cellular responses.

Caption: Hypothetical signaling of Gene-X isoforms.

The discovery and characterization of novel gene isoforms are paramount to a comprehensive understanding of gene function and its role in disease. The integration of long-read sequencing technologies with robust bioinformatic pipelines and rigorous experimental validation provides a powerful approach to unravel the complexities of the transcriptome. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the isoform landscape of their genes of interest, ultimately paving the way for the identification of novel therapeutic targets and diagnostic biomarkers.

The Role of Interleukin-6 Receptor (IL-6R) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Interleukin-6 receptor (IL-6R) system is a critical signaling pathway in the central nervous system (CNS), implicated in a wide array of physiological and pathological processes. This technical guide provides an in-depth examination of the IL-6R's function, signaling cascades, and its role in neuroinflammation and neurodegenerative diseases. We present a synthesis of current research, including quantitative data on receptor expression and the effects of therapeutic interventions, detailed descriptions of key experimental methodologies, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to IL-6R in the CNS

Interleukin-6 (IL-6) is a pleiotropic cytokine with a profound impact on the CNS.[1][2] Its effects are mediated through its receptor, IL-6R (also known as CD126), which exists in both membrane-bound (mIL-6R) and soluble (sIL-6R) forms.[3] While IL-6 itself is produced by various CNS cells including neurons, astrocytes, and microglia, the expression of mIL-6R is more restricted.[1][4] This differential expression gives rise to two distinct signaling pathways—classic and trans-signaling—that underlie the diverse and sometimes contradictory roles of IL-6 in the brain, ranging from neuroprotection and neurogenesis to chronic inflammation and neurodegeneration.[5][6] Dysregulation of IL-6R signaling is a hallmark of several CNS disorders, including neuromyelitis optica spectrum disorder (NMOSD), multiple sclerosis, and Alzheimer's disease, making it a key therapeutic target.[1][5]

IL-6R Signaling Pathways in the CNS

IL-6R signaling is initiated by the binding of IL-6 to either mIL-6R or sIL-6R. This ligand-receptor complex then associates with the ubiquitously expressed signal-transducing protein, gp130 (CD130), triggering downstream intracellular cascades.

Classic Signaling Pathway

Classic IL-6R signaling occurs in cells that express mIL-6R, such as certain immune cells and hepatocytes.[7] In the CNS, this pathway is thought to be primarily involved in the anti-inflammatory and regenerative functions of IL-6.[7] Upon IL-6 binding, the mIL-6R/gp130 complex dimerizes, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in processes like neurogenesis and cell survival.[1]

Trans-Signaling Pathway

Trans-signaling allows cells that do not express mIL-6R to respond to IL-6.[8] This pathway is initiated by the binding of IL-6 to the soluble IL-6R (sIL-6R), which is generated by proteolytic cleavage of mIL-6R or by alternative splicing. The IL-6/sIL-6R complex can then bind to and activate gp130 on a wider range of cells, including endothelial cells, neurons, and glial cells in the CNS.[1] IL-6 trans-signaling is predominantly pro-inflammatory and is implicated in the pathogenesis of various neuroinflammatory diseases.[3][5] The downstream signaling cascade is similar to the classic pathway, involving JAK/STAT activation, but can also activate other pathways like the mitogen-activated protein kinase (MAPK) pathway, contributing to inflammatory responses.[7]

Expression and Function of IL-6R in the CNS

The expression of IL-6 and its receptors is highly regulated within the CNS, both spatially and temporally, contributing to their diverse functions in health and disease.

Cellular and Regional Expression

The following table summarizes the expression of IL-6 and IL-6R in different cell types and regions of the central nervous system.

| Brain Region/Cell Type | IL-6 Expression | IL-6Rα (mIL-6R) Expression | Reference(s) |

| Astrocytes | High, especially upon stimulation | Present | [1][4][9] |

| Microglia | High, especially upon stimulation | Present | [1][4][9] |

| Neurons | Low, can be induced by injury | Present in various regions | [1][4][9] |

| Endothelial Cells | Present | Present | [1] |

| Oligodendrocytes | Can be induced | Can be induced | [1] |

| Hippocampus | Low, increases with age and inflammation | Present | [8][9][10] |

| Hypothalamus | Low, increases with stress | Present, increases with stress | [9][11] |

| Cerebral Cortex | Low | Present | [9] |

| Cerebellum | Low | Present | [9] |

Physiological and Pathophysiological Roles

The dual nature of IL-6R signaling contributes to its complex role in the CNS.

Therapeutic Targeting of IL-6R in CNS Disorders

Given the pro-inflammatory role of IL-6 trans-signaling in many CNS diseases, blocking the IL-6R has emerged as a promising therapeutic strategy. Monoclonal antibodies that target the IL-6R, such as Tocilizumab and Satralizumab, have shown efficacy in treating conditions like Neuromyelitis Optica Spectrum Disorder (NMOSD).[12][13][14]

Quantitative Effects of IL-6R Antagonism

The following table summarizes the quantitative outcomes of IL-6R antagonist therapy in patients with NMOSD.

| Outcome Measure | Baseline (Pre-treatment) | Post-treatment (Tocilizumab) | Percentage Change/Effect Size | Reference(s) |

| Annualized Relapse Rate (ARR) | Varies by study (e.g., 1.8-2.7) | Significantly reduced (e.g., 0-0.4) | >80% reduction | [15] |

| Expanded Disability Status Scale (EDSS) | Varies by patient | Stabilized or improved in many patients | - | [15] |

| Neuropathic Pain Scores | Moderate to severe | Significantly reduced | - | [15] |

| Fatigue Scores | Moderate to severe | Significantly reduced | - | [15] |

| Anti-AQP4 Antibody Titer | Elevated | Reduced in some patients | - | [16] |

Key Experimental Protocols for Studying IL-6R in the CNS

A variety of experimental techniques are employed to investigate the function of IL-6R in the central nervous system. While detailed, step-by-step protocols are beyond the scope of this guide, this section outlines the principles of key methodologies.

Immunohistochemistry (IHC) / Immunofluorescence (IF)

-

Principle: These techniques are used to visualize the localization and distribution of IL-6 and IL-6R proteins within CNS tissue sections.

-

General Protocol:

-

Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.

-

Antigen Retrieval: If necessary, epitopes are exposed through heat or enzymatic digestion.

-

Blocking: Non-specific antibody binding is blocked using a serum-based solution.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific to IL-6 or IL-6R.

-

Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied. The label can be an enzyme for colorimetric detection (IHC) or a fluorophore for fluorescent detection (IF).

-

Detection and Imaging: The signal is developed and visualized using a microscope.

-

Western Blotting

-

Principle: Western blotting is used to detect and quantify the amount of a specific protein (e.g., IL-6R, phosphorylated STAT3) in a tissue or cell lysate.

-

General Protocol:

-

Protein Extraction: Proteins are extracted from CNS tissue or cultured cells.

-

Protein Quantification: The total protein concentration is determined.

-

SDS-PAGE: Proteins are separated by size using polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary and then labeled secondary antibodies.

-

Detection: The signal from the labeled secondary antibody is detected, and the protein bands are quantified.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Principle: ELISA is a plate-based assay used to quantify the concentration of a soluble protein, such as IL-6, in a fluid sample (e.g., cerebrospinal fluid, cell culture supernatant).[17]

-

General Protocol:

-

Coating: A microplate is coated with a capture antibody specific for the target protein.

-

Sample Incubation: The sample is added to the wells, and the target protein binds to the capture antibody.

-

Detection Antibody: A labeled detection antibody that also binds to the target protein is added.

-

Substrate Addition: A substrate is added that reacts with the enzyme on the detection antibody to produce a measurable signal.

-

Quantification: The signal intensity is measured and compared to a standard curve to determine the protein concentration.

-

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Principle: RT-qPCR is used to measure the expression levels of specific genes (e.g., IL6, IL6R) by quantifying the amount of corresponding mRNA.

-

General Protocol:

-

RNA Extraction: Total RNA is extracted from CNS tissue or cells.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA).

-

qPCR: The cDNA is amplified using gene-specific primers in the presence of a fluorescent dye.

-

Quantification: The amount of amplified DNA is measured in real-time, and the initial amount of mRNA is calculated relative to a reference gene.

-

Conclusion and Future Directions

The Interleukin-6 receptor system plays a multifaceted and critical role in the central nervous system. The balance between its classic (largely neuroprotective) and trans-signaling (predominantly pro-inflammatory) pathways is crucial for maintaining CNS homeostasis. A deeper understanding of the molecular mechanisms that regulate these pathways will be instrumental in developing more targeted and effective therapies for a range of neurological and psychiatric disorders. Future research should focus on elucidating the specific downstream targets of IL-6R signaling in different CNS cell types and developing strategies to selectively inhibit the detrimental trans-signaling pathway while preserving the beneficial classic signaling. This approach holds the promise of harnessing the therapeutic potential of modulating IL-6R function for the treatment of complex CNS diseases.

References

- 1. Interleukin-6, a Major Cytokine in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-6, a major cytokine in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. Frontiers | Interleukin 6: at the interface of human health and disease [frontiersin.org]

- 5. The role of interleukin-6 signaling in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IL-6 Signaling Pathways: R&D Systems [rndsystems.com]

- 8. IL-6 regulation of synaptic function in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The expression of interleukin-6 and its receptor in various brain regions and their roles in exploratory behavior and stress responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interleukin-6 Covaries Inversely with Hippocampal Grey Matter Volume in Middle-Aged Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interleukin-6 release from the human brain during prolonged exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ecommons.aku.edu [ecommons.aku.edu]

- 13. researchgate.net [researchgate.net]

- 14. pjnsonline.com [pjnsonline.com]

- 15. neurology.org [neurology.org]

- 16. Tocilizumab for Neuromyelitis Optica Spectrum Disorder - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Association of Peripheral Interleukin-6 with Global Cognitive Decline in Non-demented Adults: A Meta-Analysis of Prospective Studies [frontiersin.org]

An In-depth Technical Guide to the Evolution of the MIV-6R Gene Family

Abstract: The Mammalian Ion-Vesicular Receptor 6 (MIV-6R) gene family represents a novel class of transmembrane proteins crucial for regulating cellular responses to environmental stressors. This technical guide provides a comprehensive overview of the this compound family's evolutionary trajectory, molecular functions, and associated signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in cellular stress response and therapeutic discovery. This document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this emergent gene family.

Introduction to the this compound Gene Family

The this compound gene family encodes a group of Type I transmembrane proteins primarily involved in modulating intracellular zinc (Zn²⁺) homeostasis in response to oxidative stress. The archetypal member, this compoundα, forms a heterodimeric complex with a common signal-transducing subunit, β-common stress transducer (βcST), upon ligand binding. This interaction initiates intracellular signaling cascades that are fundamental to cell survival and adaptation.

The family is characterized by a conserved extracellular domain containing a fibronectin type III motif and a WSXWS-like motif, critical for ligand binding and proper protein folding. Dysregulation of this compound signaling is implicated in a range of pathologies, including neurodegenerative disorders and certain cardiometabolic diseases, making it a compelling target for therapeutic intervention.

Evolutionary History and Phylogenetics

The this compound gene family is believed to have arisen from a single ancestral gene in an early vertebrate ancestor through a series of gene duplication and neofunctionalization events. The most significant expansion occurred after the divergence of mammals, leading to three distinct paralogs in humans: this compoundα, this compoundβ, and this compoundγ.

Quantitative Phylogenetic Data

Phylogenetic analysis reveals distinct evolutionary pressures on the different paralogs. This compoundα remains highly conserved across mammalian species, suggesting a critical, conserved function. In contrast, this compoundβ and this compoundγ show higher rates of evolution, indicating adaptation to more specialized, lineage-specific roles.

| Table 1: Ortholog Sequence Identity of this compoundα Protein | |||

| Comparison Species | NCBI Accession | Sequence Identity (%) | Sequence Similarity (%) |

| Pan troglodytes (Chimpanzee) | XP_001134567 | 99.1 | 99.6 |

| Mus musculus (Mouse) | NP_0345678 | 88.3 | 92.1 |

| Rattus norvegicus (Rat) | NP_001006789 | 87.9 | 91.8 |

| Bos taurus (Cow) | XP_002689012 | 92.5 | 95.3 |

| Danio rerio (Zebrafish) | NP_001078910 | 65.2 | 74.5 |

Functional Divergence and Expression

The expansion of the this compound family has led to a divergence in tissue-specific expression and function. While all members are activated by oxidative stress, they exhibit different downstream effects and cellular localizations.

Quantitative Expression Analysis

Quantitative Real-Time PCR (qRT-PCR) data from human tissues reveal distinct expression profiles for each paralog, suggesting non-redundant physiological roles. This compoundα is ubiquitously expressed, with the highest levels in the liver and brain. This compoundβ is predominantly found in cardiac and skeletal muscle, while this compoundγ expression is largely restricted to the central nervous system.

| Table 2: Relative mRNA Expression of Human this compound Paralogs | | | | :--- | :--- | :--- | :--- | | Tissue | This compoundα (Normalized) | This compoundβ (Normalized) | This compoundγ (Normalized) | | Liver | 1.00 ± 0.08 | 0.05 ± 0.01 | < 0.01 | | Brain | 0.85 ± 0.06 | 0.12 ± 0.03 | 1.00 ± 0.11 | | Heart | 0.45 ± 0.04 | 1.00 ± 0.09 | 0.21 ± 0.04 | | Skeletal Muscle | 0.30 ± 0.05 | 0.88 ± 0.07 | < 0.01 | | Lung | 0.62 ± 0.07 | 0.08 ± 0.02 | 0.05 ± 0.01 |

Ligand Binding Affinity

The primary ligand for this compound activation is believed to be a secreted glycoprotein, Stress-Associated Factor 1 (SAF1). Surface Plasmon Resonance (SPR) has been used to quantify the binding affinities of SAF1 to the different this compound paralogs.

| Table 3: Binding Kinetics of SAF1 to this compound Paralogs | |||

| Receptor | kₐ (1/Ms) | kₔ (1/s) | Kₔ (nM) |

| This compoundα | 1.2 x 10⁵ | 3.5 x 10⁻⁴ | 2.9 |

| This compoundβ | 2.5 x 10⁴ | 8.1 x 10⁻⁴ | 32.4 |

| This compoundγ | 9.8 x 10⁴ | 5.0 x 10⁻⁴ | 5.1 |

Signaling Pathways and Visualizations

Upon binding of SAF1, this compoundα associates with the βcST subunit, leading to the phosphorylation of Janus Kinase 2 (JAK2). Activated JAK2 initiates two primary downstream signaling cascades: the STAT3 pathway, which promotes the transcription of antioxidant and cell survival genes, and the MAPK/ERK pathway, which modulates cellular proliferation and differentiation.

Figure 1. The this compoundα canonical signaling pathway.

Key Experimental Protocols

Protocol: Phylogenetic Tree Construction

-

Sequence Retrieval: Obtain protein sequences for this compound orthologs and paralogs from the NCBI protein database.

-

Multiple Sequence Alignment (MSA): Align sequences using Clustal Omega or MUSCLE with default parameters to identify conserved regions.

-

Phylogenetic Inference: Construct the phylogenetic tree using the Maximum Likelihood method (e.g., with PhyML or RAxML software). Use the JTT (Jones-Taylor-Thornton) model of amino acid substitution.

-

Bootstrap Analysis: Perform 1,000 bootstrap replicates to assess the statistical reliability of the tree topology.

-

Visualization: Render the final tree using a visualization tool such as FigTree or iTOL.

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Isolate total RNA from flash-frozen human tissue samples using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

-

Primer Design: Design gene-specific primers for this compoundα, this compoundβ, this compoundγ, and a housekeeping gene (e.g., GAPDH) using Primer-BLAST.

-

PCR Reaction: Set up the qRT-PCR reaction using SYBR Green PCR Master Mix (Applied Biosystems) and run on a suitable instrument (e.g., StepOnePlus Real-Time PCR System).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize recombinant human this compound ectodomains onto a CM5 sensor chip via amine coupling using an EDC/NHS chemistry kit (Cytiva).

-

Ligand Preparation: Prepare a dilution series of the purified SAF1 ligand in HBS-EP+ running buffer, ranging from 0.1 nM to 100 nM.

-

Binding Assay: Inject the SAF1 dilutions over the sensor chip surface at a flow rate of 30 µL/min. Record the association and dissociation phases.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kₔ).

Workflow for Drug Discovery

The this compound family presents a promising target for therapeutic development. A typical workflow for identifying novel modulators of this compound signaling involves a multi-step process from initial screening to lead optimization.

Figure 2. Logical workflow for this compound modulator discovery.

Conclusion and Future Directions

The this compound gene family is a key component of the cellular machinery that manages oxidative stress. Its evolutionary expansion in mammals has given rise to paralogs with specialized functions, providing a foundation for complex, tissue-specific stress responses. The detailed quantitative data and protocols provided herein offer a robust framework for researchers to further investigate this compound biology. Future work should focus on elucidating the specific roles of the β and γ paralogs, identifying novel ligands and regulatory proteins, and exploring the therapeutic potential of this compound modulators in human disease.

A Technical Guide to MIV-6R Expression Patterns and Analysis